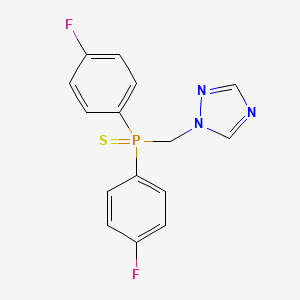
Acetic acid;3-methoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-methoxybenzene-1,2-diol is an organic compound that combines the properties of acetic acid and 3-methoxybenzene-1,2-diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 3-methoxybenzene-1,2-diol, also known as guaiacol, is a naturally occurring organic compound with a methoxy group and two hydroxyl groups attached to a benzene ring. This compound is known for its aromatic properties and is often used in the synthesis of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxybenzene-1,2-diol can be achieved through several methods. One common method involves the esterification of 3-methoxybenzene-1,2-diol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or crystallization may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;3-methoxybenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-methoxycatechol: Similar structure with a methoxy group and two hydroxyl groups on a benzene ring.
Guaiacol: Another name for 3-methoxybenzene-1,2-diol, commonly used in the synthesis of various chemicals.
Catechol: A benzene ring with two hydroxyl groups, lacking the methoxy group present in 3-methoxybenzene-1,2-diol.
Uniqueness
Acetic acid;3-methoxybenzene-1,2-diol is unique due to its combination of acetic acid and 3-methoxybenzene-1,2-diol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
111211-64-4 |
|---|---|
Fórmula molecular |
C11H16O7 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
acetic acid;3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H8O3.2C2H4O2/c1-10-6-4-2-3-5(8)7(6)9;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4) |
Clave InChI |
QQIUSVLNJFTJSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=CC=CC(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


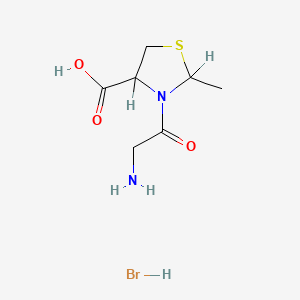

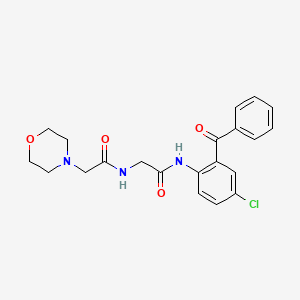
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)

![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
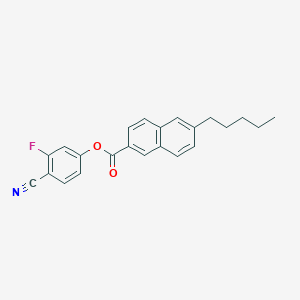

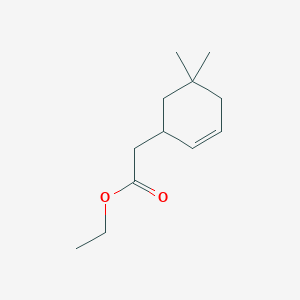
![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
